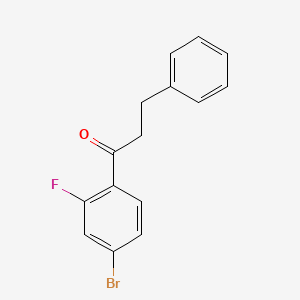

4'-Bromo-2'-fluoro-3-phenylpropiophenone

Description

Contextualization within Propiophenone (B1677668) Chemistry

Propiophenone, or 1-phenylpropan-1-one, is an aromatic ketone. ontosight.aiwikipedia.org It consists of a benzene (B151609) ring attached to a propanone group. ontosight.ai Propiophenones serve as versatile intermediates in organic synthesis. They are utilized in the preparation of various compounds, including pharmaceuticals and fragrances. solubilityofthings.com The basic propiophenone structure can be modified through various reactions to introduce different functional groups, leading to a wide array of derivatives with distinct chemical properties and potential applications.

The chemical properties of propiophenone and its derivatives are largely dictated by the phenyl ring and the carbonyl group. The carbonyl group can undergo nucleophilic addition and condensation reactions, while the aromatic ring is susceptible to electrophilic substitution. The presence of substituents on the phenyl ring can significantly influence the reactivity of the entire molecule.

Significance of Halogenated Phenylpropanones in Advanced Organic Synthesis

The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring of a phenylpropanone structure dramatically alters its electronic properties and reactivity. numberanalytics.com Halogenation is a fundamental process in organic synthesis that can significantly change a molecule's reactivity, making it a valuable tool for creating complex molecules. numberanalytics.com Halogenated compounds are integral to many natural products, pharmaceuticals, and agrochemicals. numberanalytics.com

Bromine, being a large and polarizable atom, can act as a leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. Fluorine, on the other hand, is a small and highly electronegative atom that can impart unique properties to a molecule, including increased metabolic stability and altered lipophilicity, which are desirable traits in medicinal chemistry.

The presence of both bromo and fluoro substituents on the phenyl ring of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one provides multiple sites for further chemical modification. This dual halogenation makes it a potentially valuable intermediate for the synthesis of complex, polyfunctionalized molecules. The strategic placement of these halogens can direct the regioselectivity of subsequent reactions, offering precise control over the final product's architecture.

Scope and Emerging Research Trajectories

Research involving 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one and similar halogenated propiophenones is likely to focus on their application as synthons in the construction of novel organic compounds. The unique combination of a reactive carbonyl group and two different halogen atoms on the aromatic ring opens up several avenues for investigation.

One potential research trajectory is the use of this compound in the synthesis of heterocyclic compounds. The carbonyl group can react with various dinucleophiles to form five- or six-membered rings, while the halogenated phenyl ring can be further functionalized. Another area of interest is its application in medicinal chemistry as a scaffold for the development of new therapeutic agents. The bromo and fluoro substituents can be exploited to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

Furthermore, the compound could serve as a model substrate for studying the mechanisms of various organic reactions, particularly those involving halogenated aromatic ketones. Understanding the interplay between the different functional groups and their influence on reaction outcomes is crucial for the rational design of new synthetic methodologies.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGKUHXSCEYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643988 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-54-0 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 1 4 Bromo 2 Fluorophenyl 3 Phenylpropan 1 One

Established Synthetic Pathways and Precursors

Friedel-Crafts Acylation Approaches to Propiophenone (B1677668) Scaffolds

The Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds between an aromatic ring and an acyl group, making it a primary method for synthesizing propiophenone scaffolds. alfa-chemistry.com This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). google.com

For the synthesis of the target molecule, a plausible Friedel-Crafts approach would involve the acylation of 1-bromo-3-fluorobenzene (B1666201) with 3-phenylpropanoyl chloride. The directing effects of the existing substituents are crucial for the regioselectivity of this reaction. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Both substituents would direct the incoming acyl group to the 4-position (para to the fluorine and ortho to the bromine) and the 6-position (ortho to the fluorine). The steric hindrance from the adjacent bromine atom might favor acylation at the 4-position, leading to the desired product.

The reaction is typically performed in an inert solvent, and the catalyst is used in stoichiometric amounts because it complexes with both the acylating agent and the resulting ketone product. google.com Various Lewis acids can be employed as catalysts, each with different activities and applications. google.com

Table 1: Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Substrates | Notes |

|---|---|---|

| Aluminum trichloride (AlCl₃) | Benzene (B151609), Toluene, Halobenzenes | Highly active, most common catalyst. google.com |

| Boron trifluoride (BF₃) | Fluorobenzene, Toluene | Effective catalyst, can be easier to handle than AlCl₃. google.com |

| Zinc chloride (ZnCl₂) | Toluene | Milder Lewis acid, may require higher temperatures. google.com |

Bromination Strategies for Aromatic and Aliphatic Sites

The introduction of a bromine atom can be achieved either by starting with a pre-brominated precursor or by brominating an intermediate. The strategy depends on the desired regioselectivity and the stability of the substrates to the reaction conditions. Bromoarenes are valuable intermediates in organic synthesis, frequently used in cross-coupling reactions. nih.gov

Achieving regioselectivity in the bromination of substituted aromatic rings is a significant challenge. The choice of brominating agent and reaction conditions can profoundly influence the outcome.

Oxidative Bromination : Mild and efficient protocols for the regioselective bromination of activated aromatic compounds have been developed using ammonium (B1175870) bromide as the bromine source and an oxidant like Oxone. organic-chemistry.org This method often proceeds at ambient temperature without a catalyst. organic-chemistry.org

Potassium Tribromide : For electron-rich aromatic compounds, using potassium tribromide in the presence of water can selectively favor monobromination while suppressing the formation of dibrominated products. google.com

Zeolite Catalysis : Zeolites can act as shape-selective catalysts, inducing high para-selectivity in the electrophilic bromination of certain aromatic substrates. nih.gov

Catalyst and Solvent Effects : The use of specific catalysts or solvents, such as hexafluoroisopropanol, can enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent used for various bromination reactions. wikipedia.orgorganic-chemistry.org It can serve as a source of electrophilic bromine for aromatic substitution or as a source of bromine radicals for aliphatic bromination.

Aromatic Bromination : NBS can be used for the regioselective bromination of activated aromatic rings. nih.govorganic-chemistry.org The reaction can be catalyzed by acids. For instance, deactivated aromatics can be halogenated using NBS in the presence of strong acids like trifluoromethanesulfonic acid. organic-chemistry.org

Aliphatic (α-Carbonyl) Bromination : NBS is widely used for the α-bromination of carbonyl compounds, including ketones. wikipedia.orgshodhsagar.com This reaction typically proceeds via an acid-catalyzed pathway. For example, propiophenone can be brominated at the α-position using NBS with a sulfonic acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent such as acetonitrile (B52724). reddit.com While the target molecule is brominated on the aromatic ring, this method is crucial for synthesizing related compounds with aliphatic bromine.

Table 2: Applications of N-Bromosuccinimide (NBS) in Bromination

| Reaction Type | Substrate Example | Conditions | Product Type |

|---|---|---|---|

| Aromatic Bromination | Activated Arenes | NBS / Tetrabutylammonium bromide | Regioselective Aryl Bromide organic-chemistry.org |

| α-Bromination | Propiophenone | NBS / p-Toluenesulfonic acid, 65-70°C | 2-Bromopropiophenone reddit.com |

| α-Bromination | Acetophenone | NBS / p-Toluenesulfonic acid | α-Bromoacetophenone shodhsagar.com |

Ionic liquids (ILs) have emerged as green and efficient media for chemical reactions, including bromination. They can act as solvents, catalysts, or even as the brominating agent itself. researchgate.net

Some ionic liquids, such as those with tribromide (Br₃⁻) anions, can serve as effective brominating reagents, offering a safer alternative to molecular bromine. nih.gov Acidic ionic liquids have been prepared and used as recyclable catalysts and solvents in bromination reactions. For example, 1-(ω-sulfonicacid)propyl-3-methylimidazolium bromide has been used as a catalyst, solvent, and brominating agent, allowing for high yields and easy product separation. researchgate.net This approach contributes to more sustainable chemical processes by allowing for the recycling of the catalyst and solvent system. researchgate.net

Fluorination Methods in Complex Molecular Architectures

The incorporation of fluorine into organic molecules can significantly alter their biological properties, making fluorination a critical tool in medicinal chemistry. researchgate.net The site-selective introduction of fluorine into complex molecules presents unique challenges due to the high reactivity of many fluorinating agents. numberanalytics.comucl.ac.uk

Modern fluorination methods have expanded the toolkit for chemists, enabling efficient and selective C-F bond formation. mdpi.com

Electrophilic Fluorination : Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for electrophilic fluorination. mdpi.com These reagents are often employed in conjunction with transition metal catalysts, organocatalysts, or photocatalysts to achieve high selectivity under mild conditions. mdpi.com This approach is particularly valuable for "late-stage fluorination," where a fluorine atom is introduced into a complex molecule at a late step in the synthesis, allowing for rapid generation of fluorinated analogues. numberanalytics.comnih.gov

Nucleophilic Fluorination : The classic Finkelstein reaction, involving the substitution of a leaving group (like a halide or triflate) with a fluoride (B91410) ion from a source like an alkali metal fluoride, remains a fundamental method for accessing alkyl fluorides. ucl.ac.uk For aromatic systems, nucleophilic aromatic substitution (SₙAr) can be used to introduce fluorine if the ring is sufficiently activated by electron-withdrawing groups.

Table 3: Common Reagents for Electrophilic Fluorination

| Reagent | Abbreviation | Common Applications |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Site-selective fluorination of complex molecules, metal-catalyzed and photocatalytic processes. mdpi.com |

Novel Synthetic Routes and Advanced Methodologies for 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one

The synthesis of complex aryl ketones like 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one has moved beyond classical methods like the Friedel-Crafts reaction, which can be limited by substrate scope and regioselectivity. wikipedia.orggoogle.com Modern approaches leverage catalytic systems and advanced techniques to achieve higher efficiency, selectivity, and functional group tolerance.

Catalytic Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalytic methods are central to modern organic synthesis, providing powerful tools for constructing the key bonds within the target molecule. eie.grthermofisher.commdpi.com Transition metal-catalyzed reactions, in particular, offer versatile pathways for creating carbon-carbon and carbon-heteroatom linkages with high precision. rhhz.netmdpi.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and tolerance of diverse functional groups. nih.gov This methodology could be hypothetically applied to construct the biaryl precursor to the target propiophenone. For instance, a suitably protected ortho-fluorobromoaniline could be coupled with a phenylboronic acid derivative. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com

The versatility of the Suzuki coupling allows for the use of various boronic acids and esters, enabling the introduction of the phenyl group. Research on the arylation of halogenated pyrimidines and other complex scaffolds demonstrates that electron-rich boronic acids often lead to good product yields. mdpi.com The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction and can be tailored to accommodate the specific electronic properties of the fluorinated and brominated substrate. ugr.esbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 85% | mdpi.com |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | >95% (Conv.) | ugr.es |

| Ortho-bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 92% | nih.gov |

Organometallic reagents are fundamental in forming C-C bonds through nucleophilic addition to carbonyl groups. mt.comlibretexts.orglibretexts.org While classic Grignard and organolithium reagents are powerful, their high basicity can be incompatible with sensitive functional groups. libretexts.org The Reformatsky reaction offers a milder alternative, utilizing an organozinc reagent generated from an α-halo ester and zinc metal. libretexts.orgbyjus.com This reaction condenses with ketones or aldehydes to form β-hydroxy esters. wikipedia.orgdrugfuture.com

In the context of synthesizing derivatives of 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one, a Reformatsky-type approach could involve the reaction of an organozinc enolate with a precursor aldehyde. The resulting β-hydroxy ester is a versatile intermediate that can be further modified. beilstein-journals.org The key advantage of the Reformatsky reaction is that the organozinc reagent is less reactive than Grignard reagents, preventing undesired side reactions. libretexts.org The reaction is typically performed under neutral conditions, enhancing its functional group tolerance. beilstein-journals.org

Table 2: Examples of Reformatsky-Type Reactions

| Carbonyl Compound | α-Halo Ester/Derivative | Metal | Conditions | Product Type | Reference |

| Aldehyde | Methyl bromoacetate | Zinc | THF, reflux | β-Hydroxy ester | beilstein-journals.org |

| Ketone | Ethyl bromozincacetate | Zinc | Benzene/Ether | β-Hydroxy ester | byjus.com |

| Chiral Aldehyde | Chiral α-bromo derivative | Zinc | THF, reflux | Diastereomeric β-hydroxy esters | beilstein-journals.org |

Ligand-Directed Synthesis Strategies

Ligand-directed synthesis represents a sophisticated strategy for controlling the selectivity of a reaction. In transition-metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. For instance, in cross-coupling reactions, phosphine (B1218219) ligands have been traditionally dominant, but significant efforts have been made to develop phosphane-free alternatives, such as those using N, O, or S donor groups, to enhance catalyst stability and performance. eie.gr The development of specialized ligands, such as N-heterocyclic carbenes (NHCs), has enabled Suzuki-Miyaura couplings of previously challenging or deactivated substrates. organic-chemistry.org Chiral ligands are instrumental in asymmetric synthesis, allowing for the enantioselective formation of products, which is particularly relevant in the synthesis of pharmaceutical intermediates. beilstein-journals.org

Photochemical and Electrochemical Synthesis Techniques

Modern synthesis is increasingly turning to photochemical and electrochemical methods to drive reactions under mild conditions, often avoiding harsh reagents. wikipedia.org

Photochemical synthesis utilizes light to generate electronically excited states, enabling unique transformations that are inaccessible through thermal methods. rsc.orgnih.gov For aryl ketones like propiophenone, photochemical reactions can initiate cycloadditions or rearrangements. nih.gov For example, the Paternò–Büchi reaction, a [2+2] photocycloaddition of a ketone with an alkene, could be used to construct complex cyclic ethers from a propiophenone-type precursor. nih.gov

Electrochemical synthesis , or electrosynthesis, uses electricity to drive redox reactions, offering a green and reagent-free alternative to traditional chemical oxidants or reductants. wikipedia.orggre.ac.uk This technique can be used for various transformations, including the generation of reactive intermediates like aryl radicals from stable precursors such as organoboron reagents. nih.gov For instance, the electrochemical oxidation of acetophenones can lead to the formation of aryl α-ketoesters. nih.gov Such a method could potentially be adapted to functionalize the propiophenone backbone of the target molecule.

Table 3: Comparison of Advanced Synthesis Techniques

| Technique | Energy Source | Key Advantage | Potential Application for Target Compound | Reference |

| Photochemistry | Light (Photons) | Access to unique excited-state reactivity | Cycloadditions, Isomerizations | nih.gov |

| Electrochemistry | Electricity | Avoids chemical redox reagents, high control | C-H functionalization, radical generation | wikipedia.orgnih.gov |

Derivatization Strategies and Functional Group Interconversions

Functional group interconversion (FGI) is a critical aspect of multi-step synthesis, allowing for the transformation of one functional group into another to build molecular complexity or to prepare for subsequent reaction steps. imperial.ac.ukslideshare.net The structure of 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one offers several sites for derivatization.

The Ketone Group : The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), which is selective for ketones in the presence of less reactive groups. imperial.ac.uk This alcohol can then be used in further reactions, such as esterification or etherification.

The Bromo Group : The carbon-bromine bond is a versatile handle for further C-C or C-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. rhhz.net For example, a second Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction could be performed at this position to introduce a new aryl, alkynyl, or amino substituent, respectively.

The α-Carbon : The carbon atom adjacent to the carbonyl group can be functionalized. For example, it can be halogenated to introduce another reactive site on the molecule.

These derivatization strategies highlight the utility of 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one as a versatile intermediate in the synthesis of more complex molecules. nih.gov

Chemical Transformations of the Propiophenone Moiety

The core of the molecule, the propiophenone moiety, contains two primary sites for chemical reactions: the carbonyl group and the adjacent alpha-carbon. These sites allow for a range of modifications, including oxidation, reduction, and halogenation.

The carbonyl group (C=O) is one of the most reactive functional groups in the molecule, serving as a key site for both reductive and oxidative transformations.

Reduction of the Carbonyl Group

The ketone functionality can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. masterorganicchemistry.com

When 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one is treated with NaBH₄, the expected product is the secondary alcohol, 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-ol. This reaction creates a new chiral center at the carbinol carbon.

Table 1: Reduction of Carbonyl Group

| Starting Material | Reagent | Product | Reaction Type |

| 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | NaBH₄ | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-ol | Reduction |

Oxidation of the Carbonyl Group

The Baeyer-Villiger oxidation is a notable oxidative transformation that converts ketones into esters by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. pearson.comorganic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgpw.live

In the case of 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one, the two groups attached to the carbonyl are the 4-bromo-2-fluorophenyl group and the phenethyl group (-CH₂CH₂Ph). Since aryl groups have a higher migratory aptitude than primary alkyl chains (the phenethyl group is considered a primary alkyl at the point of attachment), the 4-bromo-2-fluorophenyl group is expected to migrate. This would result in the formation of the ester, phenethyl 4-bromo-2-fluorobenzoate.

Table 2: Baeyer-Villiger Oxidation of the Carbonyl Group

| Starting Material | Reagent | Expected Product | Reaction Type |

| 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | mCPBA | Phenethyl 4-bromo-2-fluorobenzoate | Baeyer-Villiger Oxidation |

The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to halogenation due to the ability of the carbonyl to stabilize an adjacent negative charge (in the form of an enolate) or to form an enol. libretexts.org This reaction can be performed under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of halogenation is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.org This method is generally preferred for achieving monohalogenation. libretexts.org For 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one, treatment with bromine (Br₂) in acetic acid would yield 2-bromo-1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one.

Base-promoted halogenation occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations. libretexts.orgyoutube.com

The resulting α-halo ketones are valuable synthetic intermediates. For example, they can undergo dehydrobromination upon treatment with a non-nucleophilic base like pyridine (B92270) to form α,β-unsaturated ketones. libretexts.org They are also precursors for a variety of nucleophilic substitution reactions at the α-carbon.

Table 3: Alpha-Halogenation of the Propiophenone Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | Br₂, Acetic Acid | 2-Bromo-1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one | α-Halogenation |

Modifications on the Phenyl and Bromofluorophenyl Rings

The two aromatic rings in 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one offer distinct opportunities for functionalization. The bromofluorophenyl ring is activated for certain coupling and substitution reactions, while the unsubstituted phenyl ring can undergo classical electrophilic aromatic substitution.

Reactions on the Bromofluorophenyl Ring

The bromine atom on the bromofluorophenyl ring is a key functional handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govmdpi.com Catalyzed by a palladium complex, this reaction would replace the bromine atom with a new aryl or alkyl group, providing access to a wide range of biphenyl (B1667301) derivatives or other substituted analogues. ugr.esbeilstein-journals.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org Applying this reaction to 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one would allow for the introduction of primary or secondary amines at the C-4 position of the fluorophenyl ring, replacing the bromine atom. nih.govorganic-chemistry.org

The fluorine atom and the propiophenone group are electron-withdrawing, which can make the bromofluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr). science.govpressbooks.pub While the bromine is the typical leaving group in coupling reactions, under specific SNAr conditions with strong nucleophiles, the fluorine atom could potentially be displaced, especially given its position ortho to the activating ketone group. stackexchange.comlibretexts.org

Reactions on the Phenyl Ring

The unsubstituted phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The phenethyl group itself is generally considered an activating, ortho-, para-directing group due to its alkyl nature. vaia.comuci.edu Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation would be expected to introduce substituents primarily at the ortho and para positions of this phenyl ring.

Table 4: Potential Modifications of the Aromatic Rings

| Ring Moiety | Reaction Type | Reagent(s) | Potential Product Type |

| Bromofluorophenyl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 1-(4'-Aryl-2'-fluorophenyl)-3-phenylpropan-1-one |

| Bromofluorophenyl | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-(4'-Amino-2'-fluorophenyl)-3-phenylpropan-1-one |

| Phenyl | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 1-(4-Bromo-2-fluorophenyl)-3-(nitrophenyl)propan-1-one (ortho/para isomers) |

Mechanistic Investigations of Reactions Involving 1 4 Bromo 2 Fluorophenyl 3 Phenylpropan 1 One

Electrophilic and Nucleophilic Substitution Mechanisms

Role of Halogen Substituents in Directing Aromatic Substitution

In electrophilic aromatic substitution (EAS), the substituents on the aromatic ring govern the rate and position of the incoming electrophile. The 1-(4-Bromo-2-fluorophenyl) portion of the molecule contains two halogen substituents, bromine and fluorine, which exhibit competing electronic effects.

Both fluorine and bromine are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus slower to react with electrophiles compared to benzene (B151609). nih.gov However, they are also considered ortho-, para-directors. This directing ability stems from their capacity for resonance, where a lone pair of electrons on the halogen can be donated to the carbocation intermediate (the arenium ion) formed during the reaction. byjus.com This resonance stabilization is most effective when the electrophile attacks at the ortho or para positions relative to the halogen, as this allows for a resonance structure where the positive charge is directly adjacent to the halogen, enabling pi-donation from the halogen's lone pairs. youtube.com

For 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one, the fluorine atom is at the 2'-position and the bromine atom is at the 4'-position.

Fluorine (at C2') : Directs incoming electrophiles to its ortho (C3') and para (C5') positions.

Bromine (at C4') : Directs incoming electrophiles to its ortho (C3' and C5') and para (C1') positions.

The acyl group (-CO-CH2-CH2-Ph) at the 1'-position is a strong deactivating group and a meta-director due to both inductive and resonance effects that withdraw electron density from the ring. It directs incoming electrophiles to the C3' and C5' positions.

Therefore, the directing effects of all three substituents would synergistically favor electrophilic attack at the C3' and C5' positions. The relative reactivity between these two positions would be influenced by steric hindrance.

Nucleophilic Attack on the Carbonyl Center

The carbonyl group (C=O) in 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one is a key site for nucleophilic reactions. The carbon atom of the carbonyl is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the double bond, creating a partial positive charge on the carbon and a partial negative charge on the oxygen.

Nucleophilic addition is the characteristic reaction of ketones. researchgate.net The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is typically protonated by a solvent or a weak acid to yield an alcohol product. libretexts.org The reactivity of the carbonyl group can be influenced by steric hindrance from the adjacent bulky groups (the substituted phenyl ring and the phenylethyl chain), which may impede the approach of the nucleophile. researchgate.net

Regioselectivity and Stereoselectivity in Syntheses

Specific studies detailing the regioselectivity and stereoselectivity in the synthesis of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one or its derivatives are not available in the searched literature.

In a general synthetic context, regioselectivity would be a critical consideration in reactions involving the aromatic ring, as discussed in section 3.1.1, where substituents direct incoming reagents to specific positions.

Stereoselectivity would become important if a chiral center is created during a reaction. For instance, the reduction of the ketone group in 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one using a hydride reagent (e.g., NaBH4) would produce a secondary alcohol. This reaction creates a new stereocenter at the carbonyl carbon. Without the use of a chiral reducing agent or catalyst, the reaction would typically yield a racemic mixture of the two possible enantiomers, as the nucleophilic hydride can attack the planar carbonyl group from either face with equal probability. libretexts.org

Radical-Mediated Reaction Pathways

Photochemical Generation of Radicals

No specific research on the photochemical generation of radicals from 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one was found. However, ketones are known to undergo photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state. One common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group, generating two radical fragments (an acyl radical and an alkyl radical). For the target molecule, this could potentially involve the cleavage of the bond between the carbonyl carbon and the aromatic ring or the bond between the carbonyl carbon and the methylene (B1212753) (-CH2-) group.

Another possibility is the cleavage of the carbon-bromine bond. Aryl bromides can undergo photolysis to generate an aryl radical and a bromine radical, although this often requires specific wavelengths of light.

Hydrogen Abstraction Processes

Detailed studies on hydrogen abstraction processes involving 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one are absent from the available literature. In a hypothetical radical reaction, the presence of benzylic hydrogens (on the carbon adjacent to the phenyl group in the 3-phenylpropyl chain) provides potential sites for hydrogen abstraction. These hydrogens are relatively weak and can be abstracted by a radical species to form a resonance-stabilized benzylic radical.

Photochemically excited ketones can also participate in intermolecular hydrogen abstraction. If the excited ketone encounters a suitable hydrogen donor molecule, it can abstract a hydrogen atom, leading to the formation of a ketyl radical and a radical derived from the donor molecule.

Catalytic Reaction Mechanisms

Without specific studies on 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one, a detailed discussion of its catalytic reaction mechanisms is not possible.

No information is available regarding the use of catalysts to modulate the reactivity and selectivity of reactions involving 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one.

There are no published studies that identify or characterize transient intermediates in catalyzed reactions of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one.

Reaction Kinetics and Thermodynamic Considerations

A search for kinetic and thermodynamic data for reactions involving 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one yielded no specific results.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the position of the fluorine atom. By analyzing the spectra of parent compounds like propiophenone (B1677668) and substituted analogues such as 1-(4-bromophenyl)-3-phenylpropan-1-one and 1-(2-fluoro-4-methoxyphenyl)-3-phenylpropan-1-one, a detailed prediction of the NMR spectra for 4'-Bromo-2'-fluoro-3-phenylpropiophenone can be constructed. rsc.orgchemicalbook.com

The ¹H NMR spectrum is anticipated to show distinct signals for the aliphatic chain protons and the aromatic protons on both phenyl rings.

Aliphatic Protons: The propiophenone core features two methylene (B1212753) groups (-CH₂-CH₂-), which would appear as two triplets. The protons on the carbon adjacent to the carbonyl group (α-protons) are expected around δ 3.2-3.3 ppm, while the protons on the carbon adjacent to the phenyl group (β-protons) would resonate slightly upfield, around δ 3.0-3.1 ppm. rsc.org

Aromatic Protons: The spectrum will contain signals for the monosubstituted phenyl ring and the trisubstituted 4-bromo-2-fluorophenyl ring. The five protons of the 3-phenyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The protons on the bromo- and fluoro-substituted ring will be more complex due to splitting by the fluorine atom. The proton ortho to the fluorine (H-3') would appear as a doublet of doublets, as would the other ring protons (H-5' and H-6'), with chemical shifts influenced by the strong electronegativity and deshielding effects of the adjacent carbonyl, fluoro, and bromo groups.

Predicted ¹H NMR Data for this compound Data is estimated based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂-CO (α) | ~ 3.3 | Triplet (t) | ~ 7.5 |

| -CH₂-Ph (β) | ~ 3.1 | Triplet (t) | ~ 7.5 |

| Phenyl H (5H) | ~ 7.2 - 7.4 | Multiplet (m) | |

| Aromatic H-3' | ~ 7.7 | Doublet of Doublets (dd) | J(HH) ~ 8.5, J(HF) ~ 10 |

| Aromatic H-5' | ~ 7.5 | Doublet of Doublets (dd) | J(HH) ~ 8.5, J(HF) ~ 2 |

| Aromatic H-6' | ~ 7.8 | Triplet or Doublet of Doublets (t or dd) | J(HH) ~ 8.5 |

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield. The presence of the fluorine atom will induce splitting (C-F coupling) for the carbons in the substituted aromatic ring, which is a key diagnostic feature. Based on data from 1-(2-fluoro-4-methoxyphenyl)-3-phenylpropan-1-one, the carbon directly bonded to fluorine (C-2') will show a large one-bond coupling constant (¹J(CF)), while other carbons will show smaller two-, three-, or four-bond couplings. rsc.org

Predicted ¹³C NMR Data for this compound Data is estimated based on analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J(CF), Hz) |

| C=O | ~ 196 | Small (e.g., ~4 Hz) |

| -CH₂-CO (α) | ~ 45 | |

| -CH₂-Ph (β) | ~ 30 | |

| Phenyl C (ipso) | ~ 141 | |

| Phenyl C (ortho, meta, para) | ~ 126 - 129 | |

| Aromatic C-1' | ~ 120 | ~ 12 Hz |

| Aromatic C-2' (C-F) | ~ 163 | ~ 255 Hz |

| Aromatic C-3' | ~ 115 | ~ 25 Hz |

| Aromatic C-4' (C-Br) | ~ 128 | ~ 5 Hz |

| Aromatic C-5' | ~ 135 | ~ 3 Hz |

| Aromatic C-6' | ~ 132 | ~ 9 Hz |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atom. In a closely related compound, 1-(2-fluoro-4-methoxyphenyl)-3-phenylpropan-1-one, the fluorine signal appears at δ -105.48 ppm. rsc.org A similar value would be expected for the title compound. This signal would likely appear as a multiplet, primarily a doublet of doublets, due to coupling with the two ortho protons (H-3' and the proton on the α-carbon of the ketone, if spatial proximity allows).

Discrepancies between predicted and experimentally observed NMR chemical shifts can arise from several factors, including solvent effects, temperature, and sample concentration. illinois.edu For instance, the chemical shift of protons involved in hydrogen bonding can be particularly sensitive to these conditions.

In structural elucidation, initial predictions are often made using additive models based on substituent chemical shift (SCS) effects. lookchem.comliverpool.ac.uk However, these can be inaccurate for molecules with complex electronic and steric interactions. When discrepancies occur, they can often be resolved through:

2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can confirm proton-proton and proton-carbon connectivities, allowing for unambiguous assignment of signals.

Computational Prediction: Modern quantum mechanical methods, such as Density Functional Theory (DFT), and machine learning algorithms can predict NMR chemical shifts with high accuracy. mdpi.comresearchgate.netnih.gov Comparing experimental data to these advanced predictions can help resolve complex or ambiguous spectra.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectra provide complementary information about the molecular vibrations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O).

Ketone C=O Stretch: For aromatic ketones, this band typically appears in the region of 1685–1705 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a saturated aliphatic ketone. The presence of the electronegative fluorine atom ortho to the ketone may slightly increase the frequency. Therefore, a strong absorption is predicted around 1690-1700 cm⁻¹ .

Other Vibrations: Other characteristic bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (approx. 1450-1600 cm⁻¹), and C-F and C-Br stretching vibrations at lower frequencies in the fingerprint region.

The Raman spectrum would also show the C=O stretch, though it may be weaker than in the IR spectrum. Aromatic ring breathing modes are often strong in the Raman spectrum, providing a characteristic "fingerprint" for the compound.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ketone C=O | Stretch | 1690 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-F | Stretch | 1200 - 1250 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental composition and the validation of its molecular formula. The theoretical monoisotopic mass of this compound (C₁₅H₁₂BrFO) is calculated to be 306.0059 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would serve to confirm the molecular formula.

Table 1: Illustrative HRMS Data for Related Brominated Compounds

| Compound Name | Molecular Formula | Calculated Mass [M+Na]⁺ (Da) | Found Mass [M+Na]⁺ (Da) |

|---|---|---|---|

| 1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone | C₁₅H₁₂Br₂O₂ | 404.9096 | 404.9090 |

| 2,2-dibromo-1-(4-(methylthio)phenyl)ethanone | C₉H₈Br₂OS | 344.8555 | 344.8549 |

This interactive table showcases HRMS data for compounds structurally related to this compound, illustrating the accuracy of the technique in validating molecular formulas. rsc.org

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, and the resulting pattern is a characteristic fingerprint that aids in structural elucidation. For ketones, a common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

For this compound, the following fragmentation pathways can be anticipated:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would result in the formation of a stable 4-bromo-2-fluorobenzoyl acylium ion. This fragment would produce a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could occur if the propyl chain were longer, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

Cleavage of the Propanone Chain: Fragmentation can also occur along the C₂H₄-phenyl chain, leading to the formation of a benzyl (B1604629) cation (m/z 91) or related structures.

Studies on halogen-substituted 3-phenylpropenoates have shown that the position of the halogen substituent significantly influences the fragmentation pathway. nih.gov Compounds with ortho-halogen substituents often exhibit a distinctive loss of the halogen, a process that is not as prevalent in meta- or para-substituted analogues. nih.gov Given the ortho-fluoro substituent in this compound, specific fragmentation pathways involving this fluorine atom could be possible, although the high strength of the C-F bond might make this less favorable compared to C-Cl or C-Br cleavage. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

While the specific crystal structure of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one has not been reported in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected structural features. The determination of a crystal structure involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions are derived.

For example, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one has been determined. nih.govresearchgate.net This compound, though differing in the side chain, shares the 1-(4-bromophenyl)-1-one moiety. Similarly, the structure of 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, a more complex β-amino ketone, has also been elucidated, providing data on the conformation of a phenylpropanone backbone. nih.gov

Table 2: Crystallographic Data for Derivatives of 1-(4-Bromophenyl)propan-1-one

| Parameter | 1-(4-bromophenyl)but-3-yn-1-one nih.gov | 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one nih.gov |

|---|---|---|

| Formula | C₁₀H₇BrO | C₂₁H₁₇BrClNO |

| Molar Mass ( g/mol ) | 223.07 | 414.72 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 5.9250 (3) | 10.6571 (4) |

| b (Å) | 11.2185 (6) | 17.2432 (6) |

| c (Å) | 13.5132 (7) | 10.8602 (4) |

| **β (°) ** | 98.448 (2) | 113.571 (2) |

| **Volume (ų) ** | 887.68 (8) | 1829.19 (12) |

| Z | 4 | 4 |

This interactive table presents key crystallographic parameters for two derivatives, demonstrating the type of precise structural information obtained from X-ray diffraction analysis.

The solid-state conformation of a molecule is dictated by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular forces (such as hydrogen bonding and van der Waals interactions) within the crystal lattice.

In the structure of 1-(4-bromophenyl)but-3-yn-1-one, the molecule displays a largely planar geometry, with the phenyl ring forming a dihedral angle of only 5.4(2)° with the plane of the butynone fragment. nih.gov This planarity suggests significant conjugation through the carbonyl group.

Conversely, the structure of 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one shows a more complex conformation. The asymmetric carbon atom adopts a distorted tetrahedral geometry, and the N-H unit is oriented gauche with respect to the carbonyl group. nih.gov In the crystal, molecules of this compound form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. nih.gov Such analyses reveal how functional group modifications and the resulting intermolecular interactions govern the molecular conformation and packing in the solid state. For this compound, one would expect the dihedral angle between the substituted phenyl ring and the carbonyl group to be influenced by the steric and electronic effects of the ortho-fluoro substituent.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy encompasses a suite of pump-probe techniques used to study the dynamic processes that occur in molecules after they absorb light. sandia.gov By exciting a sample with an ultrashort laser pulse (the pump) and monitoring the changes with a subsequent, time-delayed pulse (the probe), it is possible to track photochemical and photophysical events on timescales ranging from femtoseconds to milliseconds.

Specific studies on the excited-state dynamics of this compound are not available. However, research on related chalcone (B49325) and propiophenone derivatives provides a framework for understanding the likely processes. Chalcones, which share the phenyl-prop-en-one core structure, are known to undergo intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netmdpi.com The efficiency and dynamics of this charge transfer are highly sensitive to the electronic nature of substituents on the phenyl rings and the polarity of the solvent. researchgate.net

Techniques like ultrafast transient absorption spectroscopy can monitor the formation and decay of excited states. For a molecule like this compound, this could reveal the lifetime of the initially excited state, the rate of intersystem crossing to triplet states (often enhanced by the heavy bromine atom via spin-orbit coupling), and the formation of any transient species. Studies on other systems have shown that bromine substitution can influence carrier recombination and charge injection lifetimes, highlighting the significant role halogens play in excited-state deactivation pathways. nih.gov Understanding these dynamics is crucial for applications in areas such as photochemistry, materials science, and photocatalysis.

In-depth Analysis of this compound Unattainable Due to Lack of Scientific Data

A comprehensive review of available scientific literature and chemical databases reveals a significant absence of specific information regarding the chemical compound this compound. Despite extensive searches for its synthesis, properties, and spectroscopic analysis, no dedicated research or data could be located for this specific molecule.

The inquiry sought a detailed article structured around the synthesis, and advanced spectroscopic characterization of this compound, including specific analytical techniques such as femtosecond and nanosecond transient absorption spectroscopy and Electron Spin Resonance (ESR) spectroscopy for radical detection. However, the foundational information required to construct such an article—namely, published synthesis methods, and any form of analytical data—appears to be non-existent in the public domain.

Searches for related compounds, such as various isomers and other substituted propiophenones, yielded some results, offering general insights into the synthesis and properties of this class of molecules. For instance, methods for the synthesis of related bromo- and fluoro-substituted ketones often involve Friedel-Crafts acylation or the bromination of a suitable propiophenone precursor. However, no specific procedures for the preparation of this compound have been documented.

Crucially, the advanced spectroscopic data requested, which would form the core of the specified article outline, is entirely unavailable. Femtosecond and nanosecond transient absorption spectroscopy are powerful techniques used to study the dynamics of short-lived excited states in molecules, while ESR spectroscopy is employed to detect and characterize paramagnetic species like free radicals. The application of these sophisticated methods is typically reported in peer-reviewed scientific journals. The absence of any such reports for this compound indicates that these studies have likely not been performed or, if they have, the results have not been published.

Without primary or secondary sources detailing its existence and scientific investigation, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article focusing solely on this compound at this time.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling data specifically for the chemical compound this compound. Despite the broad applicability of computational chemistry in characterizing molecular properties, dedicated studies publishing Density Functional Theory (DFT) calculations, electronic property predictions, and spectroscopic modeling for this particular molecule could not be located.

Computational chemistry serves as a powerful tool for predicting the behavior and characteristics of molecules, often complementing experimental findings. Methodologies such as Density Functional Theory (DFT) are routinely employed to investigate the electronic structure and reactivity of chemical compounds. However, the application of these advanced computational techniques to this compound has not been documented in the accessible scientific literature.

Consequently, detailed information regarding its Frontier Molecular Orbitals (HOMO-LUMO), reactivity descriptors like ionization energy and electrophilicity, reactive site predictions via Condensed Fukui Function Analysis, transition state modeling, or the theoretical prediction of its NMR chemical shifts is not available. While research exists for structurally similar compounds, such as 4-bromo-2-fluoro-1-nitrobenzene, these findings are specific to those molecules and cannot be extrapolated to accurately describe this compound. The precise arrangement of atoms and functional groups in a molecule dictates its unique electronic and chemical properties, necessitating specific computational studies for each compound of interest.

The absence of such specific data precludes a detailed discussion on the computational and theoretical profile of this compound at this time. Future research initiatives would be required to perform these calculations and publish the findings to fill this knowledge gap.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of 4'-Bromo-2'-fluoro-3-phenylpropiophenone at an atomic level. While specific MD studies on this exact molecule are not widely available in public literature, the methodology is broadly applied to similar substituted aromatic ketones to understand their interactions in various environments, particularly with biological macromolecules. nih.govnih.gov

MD simulations can model the conformational landscape of this compound, identifying the most stable geometries and the energy barriers between different conformational states. Such studies are crucial for understanding how the molecule might bind to a receptor or an enzyme's active site. For instance, simulations could track the rotational freedom of the phenyl and bromofluorophenyl groups, providing insights into the steric and electronic factors that govern its interactions. plos.org

In a typical simulation, the molecule would be placed in a solvated environment, and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion. plos.org This allows for the exploration of the molecule's flexibility and its interactions with surrounding solvent molecules. Key parameters that can be extracted from these simulations include root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to characterize solvation shells, and binding free energies to predict the affinity for a biological target. nih.govbris.ac.uk

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Average RMSD | 2.5 Å | Average deviation from the initial structure, indicating conformational stability. |

| Solvent | Water | The solvent environment used in the simulation. |

| Temperature | 300 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.govnih.gov For a series of compounds like substituted propiophenones, a QSRR model could be developed to correlate structural descriptors with experimentally determined reactivity parameters, such as reaction rates or equilibrium constants.

The first step in developing a QSRR model for this compound and its analogs would be to calculate a wide range of molecular descriptors. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net For instance, descriptors such as molecular weight, polar surface area, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) would be computed.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a predictive model. nih.gov Such a model for propiophenone (B1677668) derivatives could predict their susceptibility to nucleophilic attack at the carbonyl carbon, a key reaction for this class of compounds. The presence of the electron-withdrawing bromine and fluorine atoms in this compound is expected to significantly influence its reactivity profile. nbinno.com

Table 2: Selected Molecular Descriptors for a Hypothetical QSRR Study of Propiophenone Derivatives

| Descriptor | This compound | Propiophenone (Reference) |

| Molecular Weight | 309.16 g/mol | 134.18 g/mol |

| LogP | 4.2 | 2.3 |

| Polar Surface Area | 17.1 Ų | 17.1 Ų |

| Dipole Moment | 3.5 D | 2.9 D |

| LUMO Energy | -1.2 eV | -0.8 eV |

Solvent Effects on Reactivity Parameters: A Computational Perspective

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. Computational chemistry provides methods to model and predict these solvent effects on the reactivity of molecules like this compound. Both explicit and implicit solvation models can be used to simulate the solvent environment.

In an explicit solvent model, individual solvent molecules are included in the simulation, offering a detailed picture of solute-solvent interactions. plos.org However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects.

For this compound, computational studies could investigate how the polarity of the solvent affects the stability of transition states in its reactions. For example, in a nucleophilic addition to the carbonyl group, a polar solvent might stabilize a charge-separated transition state, thereby accelerating the reaction. The electron-withdrawing nature of the fluorine and bromine substituents can make the carbonyl carbon more electrophilic, and the extent of this effect can be modulated by the solvent. nbinno.com

Density Functional Theory (DFT) calculations combined with a PCM can be used to compute reaction energy profiles in different solvents. This would provide valuable data on how the activation energy, and thus the reaction rate, changes with the solvent environment.

Table 3: Calculated Activation Energy for a Hypothetical Nucleophilic Addition to this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Hexane | 1.9 | 15.2 |

| Dichloromethane | 8.9 | 12.5 |

| Acetonitrile (B52724) | 37.5 | 10.8 |

| Water | 78.4 | 9.5 |

Applications of 1 4 Bromo 2 Fluorophenyl 3 Phenylpropan 1 One As a Synthetic Intermediate

Role in the Synthesis of Advanced Organic Materials and Specialty Chemicals

Propiophenone (B1677668) derivatives serve as intermediates in the synthesis of more complex molecules, including those used in materials science as dyes or polymers. ontosight.ai The class of compounds known as ketones are important precursors for a variety of organic compounds. manavchem.com While the general utility of the propiophenone scaffold is established, specific, documented applications of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one in the synthesis of advanced organic materials or specialty chemicals are not widely detailed in publicly available scientific literature.

Precursor in the Development of Pharmaceutical Scaffolds

The structure of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one makes it a valuable precursor for creating complex, biologically active heterocyclic molecules. The propiophenone core can be modified to construct various pharmaceutical scaffolds. For instance, the "1-(4-bromo-2-fluorophenyl)" moiety, derived from related starting materials, has been successfully incorporated into heterocyclic systems to produce biologically active compounds, demonstrating the value of this particular substitution pattern in medicinal chemistry. researchgate.net Furthermore, propiophenones can be converted into β-amino ketones, a class of compounds that have attracted significant attention for their role as crucial intermediates in the synthesis of natural products and chiral auxiliaries. nih.gov

Intermediate in the Synthesis of Specific Drug Molecules (e.g., Atorvastatin parent nucleus intermediates)

Atorvastatin is a widely used medication for lowering blood cholesterol. A thorough review of established and documented synthetic pathways for Atorvastatin does not identify 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one as a direct or common intermediate.

Precursor for Circularly Polarized Luminescence (CPL) Intermediates

Circularly Polarized Luminescence (CPL) is a phenomenon involving the emission of chiral light, with applications in advanced materials and imaging. A review of the scientific literature does not indicate a specific or established role for 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one as a precursor in the synthesis of CPL-active molecules.

Intermediate for Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key target in cancer therapy. While a direct synthesis of a CDK inhibitor from 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one is not explicitly documented, a plausible synthetic connection exists through chalcone (B49325) intermediates. Propiophenones are known precursors to chalcones (1,3-diaryl-2-propen-1-ones), which are formed via a condensation reaction with an appropriate aldehyde. mdpi.com Chalcones themselves are a significant class of compounds in medicinal chemistry, and numerous chalcone derivatives have been synthesized and evaluated as potential CDK inhibitors. nih.govresearchgate.netnih.govbohrium.com Therefore, 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one represents a potential starting material for the synthesis of novel, halogenated chalcones that could be further developed into CDK inhibitors.

Utilization in Agrochemical Synthesis

The development of new agrochemicals is an important area of chemical synthesis. Propiophenone derivatives are generally considered potential intermediates for agrochemical products. ontosight.ai However, specific examples of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one being utilized in the synthesis of commercial or developmental agrochemicals are not prominently featured in the reviewed literature.

Building Block for Polyfunctionalized Systems

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one is a valuable building block for constructing polyfunctionalized systems due to its distinct reactive sites.

The ketone carbonyl group is a versatile functional handle for numerous reactions, including reductions to form alcohols, reductive aminations to form amines, and condensations to form heterocycles.

The carbon-bromine bond on the phenyl ring is a key site for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the straightforward attachment of other molecular fragments.

This combination of reactive sites allows synthetic chemists to use 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one to introduce the bromo-fluorophenyl-propanoyl moiety into a larger molecular framework, which can then be further elaborated into complex, polyfunctionalized target molecules.

Development of Complex Heterocyclic Systems

The propiophenone scaffold of 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one serves as a valuable starting point for the construction of various complex heterocyclic systems. Its utility is often realized through its conversion to the corresponding α,β-unsaturated ketone, or chalcone, which then acts as a versatile synthon in cyclization reactions. Additionally, related structures are employed in multi-step syntheses to build fused heterocyclic rings.

Synthesis of Imidazo[4,5-c]pyridin-2-ones

A key application of precursors related to 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one is in the synthesis of fused imidazole (B134444) derivatives. Specifically, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been synthesized as an important intermediate for biologically active compounds. researchgate.netnih.gov The synthesis is a multi-step process that does not directly use the propiophenone but rather builds the core structure by combining 4-bromo-2-fluoroaniline (B1266173) with a pyridine (B92270) derivative. researchgate.net

The general synthetic pathway involves the following key transformations:

Nitration: Introduction of a nitro group onto a pyridine ring.

Chlorination: Conversion of a hydroxyl group to a chloro group.

N-Alkylation: Coupling of the substituted aniline (B41778) with the functionalized pyridine.

Reduction: Conversion of the nitro group to an amino group.

Condensation/Cyclization: Formation of the final fused imidazole ring. researchgate.net

This strategic synthesis highlights the importance of the 4-bromo-2-fluorophenyl moiety in constructing complex, fused heterocyclic systems that are of interest in medicinal chemistry. researchgate.netnih.gov

Table 1: Key Steps in the Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one This table outlines the general sequence of reactions starting from pyridin-4-ol and 4-bromo-2-fluoroaniline.

| Step | Reaction Type | Key Reagents | Intermediate Formed |

| 1 | Nitration | KNO₃, H₂SO₄ | 3-Nitro-4-hydroxypyridine |

| 2 | Chlorination | POCl₃ | 4-Chloro-3-nitropyridine |

| 3 | N-Alkylation | 4-Bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine |

| 4 | Reduction | FeCl₃, Hydrazine (B178648) hydrate (B1144303) | N⁴-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine |

| 5 | Condensation | N,N'-Carbonyldiimidazole | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

Data sourced from a study on the synthesis of imidazo[4,5-c] pyridin-2-one derivatives. researchgate.net

Synthesis of Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are frequently synthesized from chalcone precursors. revistabionatura.org The propiophenone, 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one, can be readily converted to its chalcone analogue, (E)-1-(4-bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one. This chalcone serves as the key electrophilic substrate for the synthesis of pyrazolines.

The most common method for synthesizing 2-pyrazolines involves the cyclocondensation reaction of a chalcone with hydrazine hydrate or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol, often under basic or acidic conditions. nih.govorganic-chemistry.orgresearchgate.net

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The substitution pattern on the final pyrazoline is dictated by the structure of the starting chalcone and the hydrazine reagent used.

Table 2: General Synthesis of Pyrazoline Derivatives from a Chalcone Intermediate

| Reactant 1 | Reactant 2 | General Conditions | Heterocyclic Product |

| (E)-1-(4-bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in Ethanol | 5-(4-bromo-2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| (E)-1-(4-bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine (C₆H₅NHNH₂) | Reflux in Acetic Acid | 1-phenyl-3-(4-bromo-2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

This table illustrates the expected products from the reaction of the chalcone derived from 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one with common hydrazine reagents, based on established synthetic protocols. nih.govorganic-chemistry.org

Synthesis of Isoxazoles

Isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, can also be synthesized from chalcone intermediates. nih.govsciensage.info The reaction involves the cyclization of a chalcone with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. sciensage.infoorganic-chemistry.org

The mechanism involves the initial formation of an oxime from the chalcone's carbonyl group, or a Michael addition of the hydroxylamine, followed by intramolecular cyclization and dehydration. This method provides a straightforward route to 3,5-disubstituted isoxazolines, which can be subsequently oxidized to isoxazoles if not formed directly. nih.govsciensage.info The use of (E)-1-(4-bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one in this reaction would lead to isoxazoles bearing the distinct 4-bromo-2-fluorophenyl and phenyl substituents.

Table 3: General Synthesis of an Isoxazole (B147169) Derivative from a Chalcone Intermediate

| Reactant 1 | Reactant 2 | General Conditions | Heterocyclic Product |

| (E)-1-(4-bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Reflux in Ethanol with NaOH/KOH | 5-(4-bromo-2-fluorophenyl)-3-phenyl-4,5-dihydroisoxazole |

This table shows the expected product from the reaction of the corresponding chalcone with hydroxylamine hydrochloride, following well-established synthetic procedures for isoxazole formation. sciensage.infoorganic-chemistry.org

Structure Reactivity Relationships and Substituent Effects in Halogenated Propiophenones

Impact of Halogen Identity (Bromine vs. Fluorine vs. Chlorine) on Reactivity

The identity of a halogen substituent on an aromatic ring profoundly influences the reactivity of the molecule. This influence is primarily a result of the balance between two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org The inductive effect involves the withdrawal of electron density through the sigma (σ) bond due to the halogen's high electronegativity. lumenlearning.comlibretexts.org The resonance effect involves the donation of electron density into the pi (π) system of the aromatic ring through the halogen's lone pairs. libretexts.org

In the context of 4'-Bromo-2'-fluoro-3-phenylpropiophenone, both fluorine and bromine deactivate the aromatic ring. Fluorine, being the most electronegative of all elements, exerts a very strong inductive pull on electrons. britannica.com Bromine's inductive effect is less pronounced. Conversely, the ability to donate electrons via resonance is influenced by the overlap between the halogen's p-orbital and the ring's π-system, which is most effective for chlorine and less so for the larger bromine atom. libretexts.org Despite this, the powerful inductive effect dominates for all halogens. libretexts.org

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 |

| Inductive Effect | Strongly electron-withdrawing | Electron-withdrawing | Electron-withdrawing |

| Resonance Effect | Weakly electron-donating | Weakly electron-donating | Weakly electron-donating |

| Net Effect on Aromatic Ring | Deactivating | Deactivating | Deactivating |

| Relative Reactivity in Electrophilic Aromatic Substitution | Least Deactivating | Moderately Deactivating | More Deactivating |

This table presents a summary of the properties of common halogens and their influence on the reactivity of an aromatic ring.

Positional Isomerism and Electronic Effects

The position of substituents on the aromatic ring is critical in determining the electronic environment of the molecule and, consequently, its reactivity. In this compound, the halogens are located at the ortho (2') and para (4') positions relative to the propiophenone (B1677668) side chain.

For this compound, the substituents are already in place. Their positions dictate the electronic character of the carbonyl group.

2'-Fluoro group (ortho): The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect due to its proximity to the point of attachment of the carbonyl group. This significantly reduces the electron density on the carbonyl carbon, making it more electrophilic.

4'-Bromo group (para): The bromine atom at the para position also withdraws electron density through its inductive effect. While its resonance effect donates some electron density to the ring, the net effect is deactivating. libretexts.org

The combined electronic influence of an ortho-fluoro and a para-bromo substituent results in a highly electron-deficient aromatic ring and a significantly electrophilic carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

Influence of Aromatic Ring Substituents on Carbonyl Reactivity

The reactivity of the carbonyl group in propiophenones is highly sensitive to the electronic properties of substituents on the aromatic ring. stpeters.co.in Electron-withdrawing groups and electron-donating groups modify the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO2), cyano groups (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the attached carbonyl group. figshare.comnih.gov This decrease in electron density makes the carbonyl carbon more electron-poor (more positive character) and thus more reactive towards nucleophiles. stpeters.co.in

Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH3) or alkoxy groups (-OR) donate electron density to the aromatic ring. libretexts.org This increased electron density is partially relayed to the carbonyl group, making the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles.

In this compound, the phenyl group at the 3-position of the propane (B168953) chain can also influence the carbonyl group, though its electronic effects are transmitted through the aliphatic chain and are generally weaker than those of substituents directly on the phenyl ketone ring. The primary drivers of carbonyl reactivity are the strongly electron-withdrawing fluorine and bromine atoms on the 4'-bromo-2'-fluorophenyl moiety. Their combined inductive effects significantly enhance the electrophilicity of the carbonyl carbon.

Steric and Electronic Factors Governing Reaction Pathways